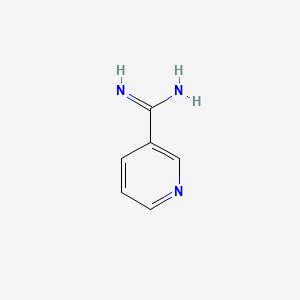

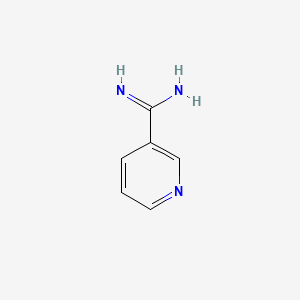

3-Pyridinecarboxamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-6(8)5-2-1-3-9-4-5/h1-4H,(H3,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGUUJNEJJPLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945941 | |

| Record name | Pyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23255-20-1 | |

| Record name | Pyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Pyridinecarboxamidine: Technical Compendium & Synonym Guide

Executive Summary

3-Pyridinecarboxamidine (CAS: 23255-20-1), widely recognized in the pharmaceutical sciences as Nicotinamidine , is a critical heterocyclic building block and pharmacophore. It is the amidine analog of Nicotinamide (Vitamin B3), characterized by the substitution of the amide oxygen with an imine group.

This structural modification confers significant basicity (

CRITICAL DISTINCTION: Researchers must rigorously distinguish between Nicotinamidine (Amidine) and Nicotinamide (Amide). While their names are phonetically similar, their chemical reactivity and biological targets are distinct. Nicotinamide is a vitamin and PARP inhibitor; Nicotinamidine is a protease inhibitor scaffold.

Nomenclature Taxonomy & Identifiers

The following table consolidates the validated synonyms and identifiers for this compound. This taxonomy is essential for cross-referencing databases such as PubChem, SciFinder, and Reaxys.

Table 1: Synonym & Identifier Matrix

| Category | Primary Name / Identifier | Alternative / Deprecated Names |

| Common Names | Nicotinamidine | 3-Amidinopyridine; 3-Guanylpyridine |

| IUPAC Name | Pyridine-3-carboximidamide | 3-Pyridinecarboximidamide |

| Chemical Structure | This compound | C-(3-Pyridyl)formamidine |

| Salt Forms | Nicotinamidine HCl | 3-Amidinopyridine hydrochloride; this compound monohydrochloride |

| CAS Registry | 23255-20-1 (Free Base) | 7356-60-7 (Hydrochloride); 63265-42-9 (HCl alt ref) |

| InChI Key | FVGUUJNEJJPLCS-UHFFFAOYSA-N | (Free Base) |

| SMILES | C1=CC(=CN=C1)C(=N)N | NC(=N)c1cccnc1 |

Visualizing the Nomenclature Hierarchy

Figure 1: Nomenclature hierarchy linking the chemical entity to its standardized and trivial names.

Structural Context & Chemical Properties

Isomeric Relationships

The position of the amidine group on the pyridine ring dictates biological activity.

-

3-Isomer (Nicotinamidine): Often used in fragment-based drug design for diverse targets, including urokinase and specific kinase inhibitors.

-

4-Isomer (Isonicotinamidine): Highly potent S1 pocket binder; frequently seen in thrombin inhibitors (e.g., Dabigatran intermediates).

Physicochemical Profile

The amidine group is a strong base. In physiological pH (7.4), this compound exists predominantly in its protonated (cationic) form. This positive charge is the key driver for its electrostatic interaction with the aspartate residue (Asp189) at the bottom of the S1 pocket in serine proteases.

| Property | Value | Note |

| Molecular Weight | 121.14 g/mol | Free base |

| pKa (Amidine) | ~11.0 - 11.5 | Highly basic; protonated at pH 7.4 |

| H-Bond Donors | 2 | Amidine -NH2 and =NH |

| H-Bond Acceptors | 2 | Pyridine N and Amidine N |

| LogP | -0.3 (approx) | Hydrophilic due to polarity |

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing this compound is the Pinner Reaction , utilizing 3-Cyanopyridine (Nicotinonitrile) as the starting material. This method is preferred for its high yield and the stability of the resulting hydrochloride salt.

Synthesis Workflow (Pinner Reaction)

Figure 2: Step-wise synthesis via the Pinner reaction mechanism.

Laboratory Protocol: Synthesis of Nicotinamidine HCl

Based on verified methodologies (e.g., US Patent 5294612).

Reagents:

-

Sodium Methoxide (catalytic amount or stoichiometric, e.g., 0.1 eq)

-

Methanol (Anhydrous)

Procedure:

-

Imidate Formation: Dissolve 3-Cyanopyridine in anhydrous methanol. Add Sodium Methoxide at

. Stir until dissolved. -

Incubation: Store the stoppered reaction mixture at

for 24–96 hours. This allows the formation of the O-methyl imidate intermediate. -

Amidation: Add solid Ammonium Chloride directly to the mixture.

-

Reaction: Stir at room temperature (or slight reflux depending on kinetics required) for 4–8 hours.

-

Isolation: Remove solvent in vacuo. Triturate the residue with isopropanol/ether to precipitate the product.[1][2]

-

Purification: Collect the white solid by filtration. Yield is typically >85%.[1][2][3]

Validation:

-

Melting Point: Expect ~141–142°C (dried).

-

NMR: Confirm disappearance of the nitrile peak and appearance of amidine protons.

Pharmaceutical Applications & Mechanism

Serine Protease Inhibition

The primary utility of this compound in drug discovery is as a P1 residue surrogate .

-

Mechanism: Trypsin-like serine proteases cleave peptide bonds following a positively charged residue (Arginine or Lysine).

-

Mimicry: The amidine group of Nicotinamidine mimics the guanidine group of Arginine.

-

Binding: It forms a salt bridge with Aspartate 189 (Asp189) at the bottom of the S1 pocket, competitively inhibiting the enzyme.

Activity-Based Probes (ABPs)

Recent research utilizes this compound derivatives to create Activity-Based Probes. These molecules covalently bond to the active site of proteases, allowing scientists to profile enzyme activity in complex biological samples (e.g., profiling protease levels in cystic fibrosis sputum).

Emerging Materials Science

Beyond pharma, this compound is increasingly cited in the synthesis of 2D Perovskite materials . It acts as an organic spacer cation, stabilizing the lead-halide octahedral layers. The 3-isomer induces unique "kinked" structural frameworks compared to the linear 4-isomer, influencing optoelectronic properties.

References

-

PubChem. "this compound | C6H7N3 | CID 202043". National Library of Medicine. [Link]

- Google Patents. "US5294612A - 6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-ones and compositions and method of use thereof".

-

MDPI. "Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications". Int. J. Mol. Sci. 2022.[4][5] [Link][2]

-

Frontiers. "Novel inhibitors and activity-based probes targeting serine proteases". Frontiers in Chemistry. 2022. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US5294612A - 6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-ones and compositions and method of use thereof - Google Patents [patents.google.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 5. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 3-Pyridinecarboxamidine

This guide provides a comprehensive technical overview of the predicted biological activities of 3-Pyridinecarboxamidine, also known as nicotinamidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related chemical structures to build a strong rationale for the therapeutic potential of this compound. While direct experimental data on this compound is limited, this guide offers a roadmap for future investigation by detailing its likely mechanisms of action, potential therapeutic applications, and the requisite experimental protocols for validation.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxamidine group. Its chemical structure suggests a high potential for biological activity, primarily stemming from the presence of the amidine functional group, a known pharmacophore in various therapeutic agents. The pyridine ring itself is a common scaffold in medicinal chemistry, contributing to a wide array of pharmacological properties.[1] This guide will focus on the most probable biological activities of this compound, namely the inhibition of nitric oxide synthase and its potential anti-inflammatory and cardioprotective effects.

The Amidine Functional Group and Nitric Oxide Synthase Inhibition

The defining feature of this compound is its amidine group (-C(=NH)NH2), which is a strong predictor of its capacity to inhibit nitric oxide synthase (NOS).[2] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a multitude of physiological and pathological processes.[3] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation respectively, iNOS is typically expressed in response to inflammatory stimuli and can produce large, often cytotoxic, amounts of NO.[3]

The amidine group mimics the guanidino group of L-arginine, the natural substrate for NOS. This structural similarity allows amidine-containing compounds to act as competitive inhibitors, binding to the active site of the enzyme and blocking the synthesis of NO.[2] Numerous compounds incorporating an amidine function have been identified as potent NOS inhibitors.[2]

Therapeutic Implications of NOS Inhibition

Selective inhibition of NOS isoforms is a key strategy in the development of therapies for a range of conditions. Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases and septic shock.[3] Therefore, selective iNOS inhibitors are sought after for their potential to mitigate inflammatory damage without disrupting the essential functions of eNOS and nNOS. Conversely, in certain cardiovascular diseases, enhancing eNOS activity is desirable.

Given the presence of the amidine group, it is highly probable that this compound will exhibit inhibitory activity against NOS isoforms. The key determinants of its therapeutic potential will be its potency and selectivity towards iNOS over eNOS and nNOS.

Caption: Nitric Oxide Signaling and Inhibition by this compound.

Potential Anti-Inflammatory and Sepsis Modulatory Activity

The predicted inhibitory effect of this compound on iNOS directly suggests its potential as an anti-inflammatory agent. During inflammation and sepsis, pro-inflammatory cytokines trigger the expression of iNOS, leading to excessive NO production. This surge in NO contributes to tissue damage, vasodilation-induced hypotension, and organ dysfunction. By inhibiting iNOS, this compound could potentially reduce these detrimental effects.

Derivatives of pyridine have been shown to possess anti-inflammatory properties in various experimental models.[4] The evaluation of this compound in models of inflammation and sepsis is a logical and promising area of investigation.

Potential Cardioprotective Effects

The role of nitric oxide in the cardiovascular system is complex. While eNOS-derived NO is crucial for maintaining vascular health and normal blood pressure, the overexpression of iNOS in the heart during inflammatory conditions can be detrimental. Some pyridine derivatives have demonstrated cardioprotective effects.[5][6][7] The potential of this compound to modulate NOS activity suggests it could have a therapeutic role in cardiovascular diseases. For instance, selective inhibition of iNOS could be beneficial in conditions like myocardial infarction and heart failure where inflammation plays a significant role.

Synthesis of this compound

General Synthetic Approach (Hypothetical):

-

Formation of the Imino Ether Hydrochloride: 3-Cyanopyridine is reacted with an alcohol (e.g., ethanol) and hydrogen chloride gas to form the corresponding ethyl pyridyl-3-carboximidate hydrochloride.

-

Ammonolysis: The resulting imino ether is then treated with ammonia to yield this compound hydrochloride.

Further purification would likely be achieved through recrystallization.

Experimental Protocols for Biological Activity Assessment

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

The Griess assay is a common and reliable method for measuring nitrite, a stable and quantifiable end-product of NO metabolism.[8][9] This assay can be adapted to determine the inhibitory activity of this compound on different NOS isoforms.

Protocol:

-

Enzyme and Substrate Preparation: Purified recombinant human nNOS, eNOS, and iNOS enzymes are used. A reaction mixture is prepared containing the respective enzyme, L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin).

-

Inhibitor Addition: this compound is dissolved in an appropriate solvent and added to the reaction mixture at various concentrations. A vehicle control is also included.

-

Incubation: The reaction is initiated and incubated at 37°C for a defined period.

-

Nitrite Quantification (Griess Reaction):

-

An aliquot of the reaction mixture is transferred to a microplate well.

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.[10]

-

After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.[10]

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NOS inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Caption: Workflow for In Vitro NOS Inhibition Assay.

In Vivo Anti-Inflammatory and Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant animal model of sepsis.[11][12][13][14][15] It mimics the polymicrobial infection and subsequent systemic inflammatory response seen in human sepsis.

Protocol:

-

Animal Preparation: Mice are anesthetized. The abdomen is shaved and disinfected.[11][12]

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated at a specific distance from the distal end to control the severity of the sepsis.

-

The ligated cecum is then punctured once or twice with a needle of a specific gauge. A small amount of fecal matter is extruded to ensure patency.

-

The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.[12]

-

-

Treatment: this compound or a vehicle control is administered to the animals at a predetermined time point before or after the CLP procedure.

-

Monitoring and Sample Collection:

-

Animals are monitored for survival and clinical signs of sepsis.

-

At specified time points, blood samples can be collected to measure inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage.

-

Tissues can be harvested for histological analysis and measurement of iNOS expression and activity.

-

-

Data Analysis: Survival rates, cytokine levels, and organ damage scores are compared between the treatment and control groups to assess the efficacy of this compound.

Quantitative Data on Related NOS Inhibitors

While specific IC50 values for this compound are not available, the following table presents data for other amidine-containing compounds, which provides a basis for predicting the potential potency of this compound.

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Reference |

| 1H-Pyrazole-1-carboxamidine HCl | 0.2 | 0.2 | 0.2 | [2] |

| 3-Methyl-PCA | 5.0 | - | - | [2] |

| 4-Methyl-PCA | 2.4 | >300 | - | [2] |

| Aminoguanidine | 2.1 | - | - | [3] |

Note: "-" indicates data not reported in the cited source.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Based on its chemical structure, particularly the presence of the amidine functional group, there is a strong scientific rationale to predict its activity as a nitric oxide synthase inhibitor. This predicted activity, in turn, suggests potential applications as an anti-inflammatory agent, a modulator of the systemic response in sepsis, and a cardioprotective compound.

The lack of direct experimental data for this compound underscores the need for further research. The experimental protocols detailed in this guide provide a clear path for the systematic evaluation of its biological activities. Future studies should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and well-documented synthetic route for this compound.

-

In Vitro NOS Inhibition Profiling: Determining the IC50 values of this compound against all three NOS isoforms to assess its potency and selectivity.

-

In Vivo Efficacy Studies: Utilizing animal models of inflammation, sepsis, and cardiovascular disease to evaluate the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel treatments for a range of debilitating diseases.

References

-

Wikipedia. (2023, December 2). 3-Pyridylnicotinamide. Retrieved from [Link]

-

Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315–424. Retrieved from [Link]

- Google Patents. (n.d.). WO2017043563A1 - Method for producing pyridinecarboxamide.

-

Asati, V., Kaur, G., & Singh, P. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Ancient science of life, 33(4), 251–255. Retrieved from [Link]

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. British journal of pharmacology, 114(3), 637–646. Retrieved from [Link]

-

Tippara, S., et al. (2022). Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. The Journal of pharmacology and experimental therapeutics, 382(3), 209-219. Retrieved from [Link]

-

Burke, C. W., et al. (2013). Cecal Ligation and Puncture Procedure. Bio-protocol, 3(19), e931. Retrieved from [Link]

-

Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 359, 291-301. Retrieved from [Link]

-

Li, G., et al. (2021). Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis. Journal of visualized experiments : JoVE, (178), 10.3791/63251. Retrieved from [Link]

-

Tippara, S., et al. (2022). Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. The Journal of pharmacology and experimental therapeutics, 382(3), 209-219. Retrieved from [Link]

-

Al-Ostath, A., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific reports, 15(1), 12345. Retrieved from [Link]

-

Garvey, E. P., et al. (1997). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of medicinal chemistry, 40(14), 2243-2248. Retrieved from [Link]

-

Dikalov, S. I., & Dikalova, A. E. (2022). Intravenous Nicotinamide Riboside Administration Has a Cardioprotective Effect in Chronic Doxorubicin-Induced Cardiomyopathy. International journal of molecular sciences, 23(21), 13183. Retrieved from [Link]

-

Al-Ostath, A., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific reports, 15(1), 12345. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

-

Unwith, S., et al. (2013). Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. Journal of visualized experiments : JoVE, (78), 50655. Retrieved from [Link]

-

Cazzaniga, A., et al. (2024). The Cardioprotective Effects of Polyunsaturated Fatty Acids Depends on the Balance Between Their Anti- and Pro-Oxidative Properties. Nutrients, 16(22), 3937. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I assay nitric oxide synthase activity in human RBCs?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

JoVE. (2022, June 24). Use Of Animal Model Of Sepsis To Evaluate Novel Herbal Therapies l Protocol Preview. Retrieved from [Link]

-

Unwith, S., et al. (2014). Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. Journal of visualized experiments : JoVE, (84), e50655. Retrieved from [Link]

-

Ahmad, A., et al. (2021). Thymoquinone Produces Cardioprotective Effect in β-Receptor Stimulated Myocardial Infarcted Rats via Subsiding Oxidative Stress and Inflammation. Molecules (Basel, Switzerland), 26(16), 4788. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]

-

Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free radical biology & medicine, 46(12), 1626–1632. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. Retrieved from [Link]

-

Moore, W. M., et al. (1991). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 102(1), 25–29. Retrieved from [Link]

Sources

- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intravenous Nicotinamide Riboside Administration Has a Cardioprotective Effect in Chronic Doxorubicin-Induced Cardiomyopathy [mdpi.com]

- 7. The Cardioprotective Effects of Polyunsaturated Fatty Acids Depends on the Balance Between Their Anti- and Pro-Oxidative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]

- 13. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Master File: 3-Pyridinecarboxamidine (Nicotinamidine)

The following technical guide is structured as a "Master File" for researchers working with 3-Pyridinecarboxamidine (Nicotinamidine) . It prioritizes mechanistic understanding over rote lists, ensuring you can adapt protocols to your specific experimental constraints.

Executive Summary

This compound (CAS: 23255-20-1), often handled as its hydrochloride salt, is a critical intermediate in the synthesis of serine protease inhibitors and a structural analog of Nicotinamide (Vitamin B3).[1]

Key Technical Takeaways:

-

Solubility: The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL), whereas the free base is significantly less soluble in water but soluble in polar organic solvents (DMSO, Ethanol).

-

Stability Risk: The primary degradation pathway is hydrolysis to Nicotinamide and Ammonia.[1] This reaction is base-catalyzed and accelerates significantly at pH > 9.0.[1]

-

Storage: The compound is hygroscopic.[1] Moisture uptake drives spontaneous hydrolysis in the solid state; desiccation is mandatory.[1]

Physicochemical Profile

To work effectively with this compound, one must understand the interplay between its two ionizable centers: the pyridine nitrogen and the amidine group.

Structural Dynamics

The molecule consists of a pyridine ring substituted at the 3-position with an amidine group (

-

Amidine Group (

): A strong base.[1] At physiological pH (7.4), it exists almost exclusively as the protonated amidinium cation ( -

Pyridine Nitrogen (

): A weak base.[1] It remains unprotonated at neutral pH but will protonate in strong acids (pH < 3).[1]

Solubility Data (Estimated & Observed)

Data below aggregates empirical observations for amidine salts and structural analogs.

| Solvent | Form | Solubility Estimate | Mechanistic Insight |

| Water | Hydrochloride Salt | High (>100 mg/mL) | Ionic lattice energy is easily overcome by hydration of the chloride and amidinium ions.[1] |

| Water | Free Base | Low (<10 mg/mL) | Lack of ionization reduces hydration; crystal lattice energy dominates.[1] |

| DMSO | Both | High (>50 mg/mL) | High dielectric constant and dipole moment of DMSO solvate the polar amidine moiety effectively.[1] |

| Ethanol | Hydrochloride Salt | Moderate (~10-30 mg/mL) | Soluble, but significantly less than in water due to lower polarity.[1] |

| Hexane | Both | Negligible | Non-polar solvent cannot interact with the polar/ionic functional groups.[1] |

Stability & Degradation Mechanisms

The stability of this compound is governed by the susceptibility of the

The Hydrolysis Pathway

The degradation product is Nicotinamide , which is thermodynamically more stable. This reaction releases ammonia gas, which can often be smelled in degraded samples.[1]

pH-Rate Profile[1]

-

Acidic (pH < 4): Most Stable. The amidine group is fully protonated.[1] The positive charge repels the nucleophilic attack of water (dipole) and hydronium ions.

-

Neutral (pH 6-8): Stable. Hydrolysis is slow (half-life > 300 days at RT) but non-zero.[1]

-

Basic (pH > 9): Unstable. The concentration of hydroxide ions (

) increases.[1] Hydroxide is a potent nucleophile that attacks the amidine carbon, rapidly driving conversion to the amide. Half-life can drop to days or hours.[1]

Experimental Protocols (Self-Validating)

Protocol A: Saturation Solubility Determination

Do not rely on literature values alone.[1] Batch-to-batch crystal habit variations can alter solubility kinetics.

Objective: Determine the exact solubility of your specific batch in a target solvent.

-

Preparation: Weigh 50 mg of this compound HCl into a 1.5 mL microcentrifuge tube.

-

Addition: Add 250 µL of solvent (e.g., PBS pH 7.4). Vortex vigorously for 1 minute.

-

Visual Check:

-

Equilibration: Agitate (shaker/rotator) at 25°C for 4 hours. (Note: 24h is standard, but 4h is sufficient for salt forms to reach >90% saturation).[1]

-

Separation: Centrifuge at 13,000 x g for 5 minutes.

-

Quantification: Dilute the supernatant 1:100 in water and measure UV absorbance at 260 nm .[1]

-

Validation: Use a standard curve of Nicotinamide if pure standard is unavailable (molar extinction coefficients are similar due to the pyridine ring).[1]

-

Protocol B: Forced Degradation (Stress Testing)

Use this to validate your analytical method's ability to detect the Nicotinamide impurity.

-

Stock: Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH .

-

Stress: Incubate at 60°C for 4 hours.

-

Neutralization: Quench with an equal volume of 0.1 M HCl.

-

Analysis: Inject onto HPLC (see Section 5).

Analytical Methodologies

Standard Reverse Phase HPLC is suitable, but ion-pairing or specific pH control is required due to the basicity of the amidine.

Recommended HPLC Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.5 (Maintains amidine protonation).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0-5% B over 5 mins (Amidine is very polar and elutes early).[1]

-

Detection: UV at 261 nm (Pyridine

transition).[1]

Workflow Visualization:

Handling & Storage Guidelines

-

Hygroscopicity: The HCl salt will absorb atmospheric water.[1] This water creates a local aqueous environment on the crystal surface, permitting hydrolysis even in the solid state.

-

Action: Store in a desiccator or under inert gas (Argon/Nitrogen).[1]

-

-

Temperature: Store at -20°C for long-term (>1 month). 4°C is acceptable for working stocks (<1 week).[1]

-

Solution Storage:

-

Do not store in basic buffers (PBS pH 7.4) for >24 hours.

-

Do store stock solutions in water or DMSO at -20°C.[1]

-

References

-

PubChem. this compound.[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

-

Clement, B. (2002).[1] Reduction of Amidoximes to Amidines. Drug Metabolism Reviews. (Contextualizes amidine stability and metabolic reduction).

-

O'Donoghue, A. C., et al. (2002).[1] Hydrolysis of Benzamidine: Mechanism and pH dependence. Journal of the American Chemical Society.[1] (Fundamental mechanistic grounding for amidine hydrolysis kinetics).

-

Perrin, D. D. (1965).[1][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for pKa estimations of pyridine/amidine systems).[1][6]

Sources

- 1. 3-Pyridinecarboxamide, hydrochloride (1:1) | C6H7ClN2O | CID 91408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H7N3 | CID 202043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Pyridinecarboxamidine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

This document provides a comprehensive guide to the safe handling of 3-Pyridinecarboxamidine. It is critical to note that detailed, publicly available safety and toxicological data specifically for this compound is limited. Therefore, this guide is built upon a foundation of chemical analogy, extrapolating from the known hazards of structurally similar compounds, namely 3-Pyridinecarboxaldehyde and 3-Pyridinecarboxamide, and the general reactivity of the pyridine and amidine functional groups. This approach necessitates a conservative and cautious methodology in all handling procedures. The recommendations herein should be considered a baseline for safe operation, to be supplemented by institutional safety protocols and professional judgment.

Section 1: Hazard Identification and Risk Assessment

1.1. The Pyridine Moiety: A Profile of Irritation and Systemic Effects

The pyridine core is a common feature in many bioactive molecules. Pyridine and its derivatives are known to cause local irritation upon contact with skin, eyes, and mucous membranes.[1] Inhalation of pyridine-containing compounds can lead to respiratory irritation.[1][2] Systemic absorption, whether through inhalation, ingestion, or skin contact, may affect the central nervous system, leading to symptoms such as headache, dizziness, and nausea.[1]

1.2. The Carboxamidine Functional Group: A Cationic Moiety with Biological Potential

The carboxamidine group is a strongly basic functional group that is protonated at physiological pH. This cationic nature can facilitate interactions with biological macromolecules, a property exploited in drug design but also a potential source of toxicity. While specific data for this compound is unavailable, other amidine-containing compounds have been investigated for a range of biological activities.

1.3. Anticipated Hazard Profile

Based on the above, this compound should be treated as a substance with the following potential hazards:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

-

Skin Sensitization: May cause an allergic skin reaction.[2][3]

The following table summarizes the extrapolated hazard classifications based on related compounds.

| Hazard Classification | Anticipated Hazard for this compound | Rationale (Based on Analogs) |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed (based on 3-Pyridinecarboxaldehyde).[2][3] |

| Skin Irritation | Category 2 | Causes skin irritation (based on 3-Pyridinecarboxaldehyde).[2][3] |

| Eye Irritation | Category 1 | Causes serious eye damage (based on 3-Pyridinecarboxaldehyde).[2] |

| Respiratory Irritation | Category 3 | May cause respiratory irritation (based on 3-Pyridinecarboxaldehyde).[2][3] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction (based on 3-Pyridinecarboxaldehyde).[2][3] |

Section 2: Prudent Practices for Safe Handling

A conservative approach to handling this compound is paramount. The following protocols are designed to minimize exposure and mitigate risk.

2.1. Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of any dusts or aerosols.[3]

2.2. Personal Protective Equipment (PPE): Essential Barriers to Exposure

A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.[1]

-

Skin Protection: A lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) are essential.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[1]

-

Respiratory Protection: In the absence of adequate engineering controls or for situations with a high potential for aerosolization, a properly fitted respirator with an appropriate cartridge should be used.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

2.3. Hygiene Practices

Do not eat, drink, or smoke in laboratory areas where this compound is handled.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3] Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[2]

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5] While specific reactivity data for this compound is not available, it is prudent to also avoid strong acids and bases.[1]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[2]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation or a rash develops, seek medical advice.[2][4]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Caption: Emergency response flowchart for accidental exposure to this compound.

4.2. Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE, including respiratory protection if necessary.[2] For small spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal.[5] For larger spills, contain the spill and follow institutional procedures for hazardous material cleanup. Avoid allowing the material to enter drains or waterways.[2]

Section 5: Disposal Considerations

All waste materials contaminated with this compound, including empty containers, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][5] Do not dispose of this material in the regular trash or pour it down the drain.

Section 6: Conclusion

The safe handling of this compound requires a proactive and informed approach to risk management. By understanding the potential hazards based on its chemical structure and adhering to the stringent handling protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their research. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.

References

-

Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

Sunshine Pharma. (n.d.). 3-Pyridinecarboxamide CAS 98-92-0. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2002, August 13). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Sourcing and Validating 3-Pyridinecarboxamidine: A Technical Guide for Medicinal Chemistry

Executive Summary: The Identity Criticality

3-Pyridinecarboxamidine (also known as Nicotinamidine) is a critical bio-isostere and heterocyclic precursor in drug discovery. However, it suffers from a pervasive supply chain issue: Identity Confusion .

Because of the nomenclature similarity to Nicotinamide (Vitamin B3, the amide analog), researchers frequently receive the wrong compound. Furthermore, the free base is unstable; commercial viability relies almost exclusively on the hydrochloride salt forms.

This guide provides a validated sourcing strategy, technical quality control (QC) protocols, and handling procedures to ensure the integrity of your medicinal chemistry campaigns.

Chemical Profile & Sourcing Specifications

Before contacting suppliers, you must define the exact salt form required for your reaction conditions. The free base is rarely sold due to rapid hydrolysis and polymerization.

The Specification Matrix

| Feature | Specification | Critical Note |

| Compound Name | This compound Hydrochloride | Do NOT order "Nicotinamide" (Amide). |

| Primary CAS (HCl) | 7356-60-7 (Monohydrochloride) | Most common stable commercial form. |

| Secondary CAS (Free Base) | 23255-20-1 | Rare. Highly hygroscopic/unstable. |

| Structure | Pyridine ring with C(=NH)NH₂ group at C3. | Verify the amidine moiety vs. amide (C=O). |

| Purity Requirement | >95% (H-NMR), <1% Nitrile | Residual nitrile poisons catalytic hydrogenations. |

| Appearance | White to off-white hygroscopic powder | Yellowing indicates oxidation or hydrolysis. |

Commercial Supply Landscape

Suppliers are categorized by their role in the drug development lifecycle.

Tier 1: Catalog Suppliers (High Trust, Low Volume)

Best for: Bench-scale synthesis (<10g), Reference Standards.

-

Oakwood Chemical: Reliable source for the HCl salt (Item 068345).

-

Tyger Scientific: Specializes in pyridine derivatives; often holds stock of the amidine.

-

Sigma-Aldrich (MilliporeSigma): Often lists as a "rare chemical" or through third-party sourcing.

Tier 2: Building Block Specialists (Library Synthesis)

Best for: 10g - 1kg scale, parallel medicinal chemistry.

-

Enamine / Combi-Blocks: These suppliers synthesize on-demand or hold stock in Kiev/San Diego. They are the primary source for "drug-like" building blocks.

-

Key Risk: Batch-to-batch variability in residual solvent (often ethanol/methanol from Pinner reaction workup).

Tier 3: Bulk Manufacturers (Process Chemistry)

Best for: >1kg, GMP requirements.

-

Regional CMOs (China/India): Custom synthesis required.

-

Validation: Must request a "Use Test" sample to check for trace metal contamination (Sn, Al) if Lewis acids were used in synthesis.

Technical Validation: The "Trust but Verify" Protocol

Do not rely solely on the Certificate of Analysis (CoA). Amidines degrade into amides upon exposure to moisture. You must implement a self-validating QC workflow.

A. Impurity Origin Analysis

Understanding how the reagent is made reveals what impurities to look for. The commercial synthesis typically follows the Pinner reaction or Lewis Acid catalysis.

Figure 1: Synthetic pathway showing the origin of the two critical impurities: unreacted Nitrile (starting material) and Nicotinamide (hydrolysis product).

B. Analytical Protocols

1. H-NMR Identity Check (DMSO-d6)

The amidine protons are exchangeable and broad, often confusing analysts.

-

Diagnostic Signal: Look for the aromatic proton at C2 (singlet-like) around 9.0 - 9.2 ppm .

-

Impurity Flag:

2. HPLC Purity Method (Reverse Phase)

Amidines are highly basic (

-

Column: C18 with Polar End-capping (e.g., Phenomenex Luna Omega or Waters XSelect) or Mixed-Mode (SIELC Primesep).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Hexanesulfonate (Ion Pairing).

-

Why TFA? The low pH ensures the amidine is fully protonated and suppresses silanol interactions.

-

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 0% B to 30% B over 15 minutes. (Amidine is very polar).

-

Detection: UV at 260 nm.

Handling and Storage: Stability Engineering

The hydrochloride salt is hygroscopic. Once the container is opened, the "clock starts ticking" on hydrolysis.

Storage Protocol

-

Primary Storage: -20°C is preferred; 4°C is acceptable for short term.

-

Atmosphere: Store under Argon or Nitrogen.

-

Desiccation: Essential. The HCl salt will absorb atmospheric water, forming a "gum" that eventually hydrolyzes to the amide.

The "Use-Test" Decision Tree

Before committing the reagent to a high-value step (e.g., cyclization to form a triazine), follow this logic:

Figure 2: Quality Control decision tree to prevent batch failure caused by degraded reagent.

References

-

PubChem. (n.d.). This compound | C6H7N3.[5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Oakwood Chemical. (n.d.). Pyridine-3-carboximidamide hydrochloride.[3] Retrieved January 30, 2026, from [Link]

-

Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids and Derivatives. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxamide, hydrochloride (1:[3]1) (Nicotinamide HCl).[3] PubChem Compound Summary for CID 91408. Retrieved January 30, 2026, from [Link](Cited for exclusion/differentiation purposes).

Sources

- 1. 3-Pyridinecarboxamide CAS 98-92-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 3. 3-Pyridinecarboxamide, hydrochloride (1:1) | C6H7ClN2O | CID 91408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 5. This compound | C6H7N3 | CID 202043 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-Pyridinecarboxamidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 3-Pyridinecarboxamidine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a scaffold for diverse functionalization makes it a privileged structure in drug design.[1][2] Within the vast chemical space of pyridine derivatives, the this compound moiety has emerged as a particularly compelling pharmacophore. This functional group, featuring a basic amidine substituent at the 3-position of the pyridine ring, offers a unique combination of structural rigidity and versatile intermolecular interactions.

This technical guide provides an in-depth exploration of this compound derivatives and their analogs, from fundamental synthetic strategies to their diverse biological activities and therapeutic potential. We will delve into the rationale behind experimental design, providing not just protocols but the scientific reasoning that underpins them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of compounds.

I. Synthetic Strategies: Building the this compound Core and its Analogs

The synthesis of this compound and its derivatives hinges on the reliable formation of the amidine group from a nitrile precursor, typically 3-cyanopyridine. Several classical and modern synthetic methodologies can be employed, each with its own advantages and considerations.

The Pinner Reaction: A Classic and Reliable Route

The Pinner reaction is a cornerstone of amidine synthesis, proceeding via the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.[3][4]

Conceptual Workflow of the Pinner Synthesis

Caption: Pinner reaction workflow for this compound synthesis.

Experimental Protocol: Synthesis of 3-Amidinopyridine Hydrochloride via the Pinner Reaction

This protocol outlines a typical procedure for the synthesis of the parent 3-amidinopyridine hydrochloride from 3-cyanopyridine.

Materials:

-

3-Cyanopyridine

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas)

-

Ammonium Chloride

-

Sodium Metal

Procedure:

-

Preparation of the Pinner Salt:

-

A solution of 3-cyanopyridine in anhydrous ethanol is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours) to allow for the formation of the ethyl nicotinimidate hydrochloride (Pinner salt) precipitate.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

-

Ammonolysis to the Amidine:

-

The dried Pinner salt is suspended in a solution of ammonia in ethanol (ethanolic ammonia).

-

The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the resulting crude 3-amidinopyridine hydrochloride is purified by recrystallization.

-

Direct Amination of Nitriles

More contemporary methods for amidine synthesis involve the direct addition of amines to nitriles, often facilitated by a catalyst. Copper-catalyzed protocols have shown particular promise for their efficiency and sustainability.[5][6]

Conceptual Workflow of Copper-Catalyzed Amidine Synthesis

Caption: Copper-catalyzed synthesis of this compound derivatives.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Substituted 3-Pyridinecarboxamidines

This protocol provides a general procedure for the synthesis of N-substituted 3-pyridinecarboxamidines.

Materials:

-

3-Cyanopyridine

-

Substituted Amine

-

Copper(I) Chloride (CuCl)

-

2,2'-Bipyridine

-

Cesium Carbonate (Cs₂CO₃)

-

2,2,2-Trifluoroethanol (TFE)

-

Oxygen

Procedure:

-

To a reaction vessel are added 3-cyanopyridine, the desired amine, CuCl, 2,2'-bipyridine, and Cs₂CO₃ in TFE.

-

The vessel is sealed and placed under an oxygen atmosphere.

-

The reaction mixture is heated to 100 °C with stirring for a specified time (typically 12-24 hours).

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield the N-substituted this compound.[5]

Synthesis of Precursors and Analogs

The diversity of this compound analogs is achieved through the synthesis of functionalized 3-cyanopyridine precursors or by post-synthesis modification of the pyridine ring.

-

Synthesis of 3-Cyanopyridine: The starting material, 3-cyanopyridine, can be synthesized from nicotinamide by dehydration with a dehydrating agent like phosphorus pentoxide.[7] Another route involves the reaction of 2-methyleneglutaronitrile with a halogen followed by reaction with a Lewis acid and subsequent dehydro-dehalogenation.[8]

-

Synthesis of Substituted 3-Aminopyridines: These can serve as precursors to a variety of derivatives. Methods include the Hofmann degradation of nicotinamide and the reduction of nitropyridines.[3]

II. Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine-based compounds.[2][9] this compound derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer progression.

Inhibition of the STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[10] Certain aminocyanopyridine derivatives have been shown to inhibit the STAT3 signaling pathway, leading to antitumor activity.[11] These compounds can block the constitutive phosphorylation of STAT3 and downregulate the expression of its target genes involved in apoptosis.[11]

Signaling Pathway of STAT3 Inhibition

Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Kinase Inhibition: Many pyridine-based compounds have been developed as kinase inhibitors.[12] The pyridine scaffold can effectively interact with the hinge region of the kinase active site.[13] The amidine group can form crucial hydrogen bonds and salt bridges with acidic residues in the active site, enhancing binding affinity and selectivity.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyridine derivatives have shown considerable promise in this area.[2][14][15]

Antibacterial Activity: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against Gram-positive bacteria, with a mechanism of action predicted to be similar to that of linezolid.[13][14]

Antifungal Activity: Certain pyridine carboxamide derivatives have been investigated as potential urease inhibitors, which is a target for antifungal drug development.[16]

Enzyme Inhibition

The amidine group is a well-known pharmacophore for targeting enzymes, particularly serine proteases, where it can mimic the side chains of arginine and lysine.[17]

Nitric Oxide Synthase (NOS) Inhibition: Some amidine-containing compounds have been shown to be irreversible inhibitors of inducible nitric oxide synthase (iNOS).[18] The mechanism involves the amidine binding to the active site in a manner similar to the substrate L-arginine, but preventing the protonation of a key intermediate, leading to a change in the enzyme's catalytic cycle and its inactivation.[18]

III. Structure-Activity Relationships (SAR) and Drug Design Principles

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For this compound derivatives, SAR studies have provided valuable insights for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of the Amidine Group: The basicity and hydrogen bonding capacity of the amidine group are critical for its interaction with biological targets. It can act as a bioisostere for other functional groups like carboxylic acids and amides, offering advantages in terms of cell permeability and metabolic stability.[19][20][21]

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and affect its interaction with target proteins.[14]

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models have been developed for various pyridine-based inhibitors to predict their biological activity based on their three-dimensional structure and physicochemical properties.[22] These models can guide the design of new analogs with improved potency.

Data on Anticancer Activity of Imidazo[1,2-α]pyridine Derivatives

| Compound | R1 | R2 | Cell Line | IC50 (µM)[9] |

| 5h | 4-Cl-C₆H₄ | 4-F-C₆H₄ | MCF-7 | 1.23 |

| A549 | 1.56 | |||

| DU145 | 1.87 | |||

| 6f | 4-Cl-C₆H₄ | 4-OCH₃-C₆H₄ | MCF-7 | 1.45 |

| A549 | 1.78 | |||

| DU145 | 1.98 | |||

| 6h | 4-Cl-C₆H₄ | 4-F-C₆H₄ | MCF-7 | 0.98 |

| A549 | 1.12 | |||

| DU145 | 1.43 |

Data on Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Compound | R | Staphylococcus aureus (MIC, µg/mL)[13][14] |

| 21b | H | 2 |

| 21d | F | 1 |

| 21e | Cl | 2 |

| 21f | Br | 2 |

| Linezolid | - | 1 |

IV. Future Directions and Conclusion

The this compound scaffold and its analogs represent a rich and versatile area for drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them highly attractive for the development of novel therapeutics.

Future research in this area should focus on:

-

Exploration of Novel Analogs: The synthesis and evaluation of new derivatives with diverse substitution patterns to expand the chemical space and identify compounds with improved activity and selectivity.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects to facilitate rational drug design.

-

Clinical Translation: The progression of promising lead compounds into preclinical and clinical development, as has been seen with compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in solid tumor trials.[23]

V. References

Sources

- 1. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 8. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives | MDPI [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Mechanism of inactivation of inducible nitric oxide synthase by amidines. Irreversible enzyme inactivation without inactivator modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 21. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Application of three-dimensional quantitative structure-activity relationships of P-glycoprotein inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

A Theoretical Deep Dive into 3-Pyridinecarboxamidine: A Computational Chemistry Whitepaper

This technical guide provides a comprehensive theoretical exploration of 3-Pyridinecarboxamidine, a molecule of interest in medicinal chemistry and materials science. Leveraging robust computational methodologies, this document elucidates the molecule's structural, vibrational, and electronic properties. This work is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound from a theoretical perspective.

Introduction to this compound

This compound, also known as nicotinimidamide, belongs to the family of pyridine derivatives.[1] The pyridine ring is a fundamental scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic applications, including antibacterial, and enzyme inhibition activities.[2][3][4][5] The carboxamidine group is a key functional group in medicinal chemistry, known for its ability to participate in hydrogen bonding and its basic character. The combination of these two moieties in this compound suggests its potential for diverse pharmacological activities and applications in coordination chemistry.[6] This guide will employ computational techniques to predict its fundamental properties, offering insights that can guide future experimental investigations.

Molecular Structure and Conformational Analysis

The initial step in any theoretical study is the determination of the stable three-dimensional structure of the molecule. For this compound, this involves optimizing the geometry to find the lowest energy conformation.

Computational Approach

Geometry optimization is performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.[7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for such calculations.[8][9][10] A reasonably large basis set, such as 6-311++G(d,p), is employed to ensure an accurate description of the electronic distribution.[9]

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.

-

Computational Method Selection:

-

Theory: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Job Type: Geometry Optimization.

-

Software: A standard quantum chemistry package like Gaussian is utilized.

-

Execution: The calculation is run on a high-performance computing cluster.

-

Analysis: The output is checked for convergence and the absence of imaginary frequencies to confirm a true energy minimum.

Optimized Molecular Structure

The optimized geometry of this compound reveals a planar pyridine ring with the carboxamidine group attached at the 3-position. The planarity of the pyridine ring is a key feature influencing its aromatic character. The bond lengths and angles within the pyridine ring are expected to be in good agreement with experimental data for similar pyridine derivatives.

Table 1: Predicted Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (exocyclic) | ~1.48 Å | |

| C-N (amidine) | ~1.30 Å (double bond), ~1.35 Å (single bond) | |

| Bond Angle | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~123° | |

| C-C-C (ring) | ~118° | |

| C-C-N (amidine) | ~120° |

Note: These are typical values and the precise figures would be obtained from the output of the DFT calculation.

Diagram: Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for characterizing a molecule and confirming its stability. Theoretical calculations of infrared (IR) and Raman spectra can be compared with experimental data to validate the computational model.

Theoretical Framework

Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization. It is a standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.[9]

Predicted Vibrational Modes

The calculated vibrational spectrum of this compound will exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups.

Table 2: Key Predicted Vibrational Frequencies (Scaled) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3100-3000 |

| C=N Stretch | Amidine | ~1650 |

| C=C/C=N Ring Stretch | Pyridine Ring | ~1600-1400 |

| N-H Bend | -NH₂ | ~1600 |

| C-H in-plane Bend | Pyridine Ring | ~1300-1000[11] |

These predicted frequencies provide a theoretical fingerprint of the molecule that can be used to identify it in experimental spectra.

Electronic Properties and Reactivity

Understanding the electronic structure of this compound is essential for predicting its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, the HOMO is likely to be localized on the electron-rich amidine group and the pyridine nitrogen, while the LUMO may be distributed over the entire aromatic system.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyridine ring and the amidine group, highlighting these as potential sites for hydrogen bonding and coordination with metal ions.

Diagram: Computational Workflow for Theoretical Analysis

Caption: A typical workflow for the theoretical study of a molecule.

Potential Applications and Future Directions

The theoretical insights gained from this study can guide the experimental exploration of this compound.

-

Drug Development: The presence of the pyridine and carboxamidine moieties suggests potential for various biological activities.[2][12][13] The predicted electronic properties and MEP map can aid in understanding its interaction with biological targets and in designing more potent analogs.

-

Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amidine group are potential coordination sites for metal ions, making this compound a candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).[6]

-

Materials Science: Pyridine derivatives are used in the development of various materials.[14] Further theoretical studies could explore its nonlinear optical (NLO) properties, which are of interest in materials science.

Future work should focus on experimental validation of these theoretical predictions through synthesis, spectroscopic characterization (FT-IR, Raman, NMR), and single-crystal X-ray diffraction.[15] Biological screening of this compound and its derivatives would also be a valuable next step.

Conclusion

This in-depth technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, we can predict its stable geometry, vibrational spectra, and key electronic properties. These computational insights provide a strong foundation for future experimental work, accelerating the discovery and development of new applications for this promising molecule in various scientific fields.

References

-

Computational Study of 3-Pyridine Carboxaldehyde. (n.d.). Material Science Research India. Retrieved January 30, 2026, from [Link]

-

Computational study of 3-pyridine carboxaldehyde | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

3-Pyridylnicotinamide. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Theoretical study of the vibrational spectra of the hydrogen-bonded systems between pyridine-3-carboxamide (nicotinamide) and DMSO. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

-

Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

3-Pyridinecarboxamide CAS 98-92-0. (n.d.). Home Sunshine Pharma. Retrieved January 30, 2026, from [Link]

-

3-Pyridinecarboxamide, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. (2002). OECD Existing Chemicals Database. Retrieved January 30, 2026, from [Link]

-

Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids. (2020). International Journal of Engineering Research and Applications (IJERA). Retrieved January 30, 2026, from [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH. Retrieved January 30, 2026, from [Link]

-

The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Retrieved January 30, 2026, from [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. Retrieved January 30, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Dove Medical Press. Retrieved January 30, 2026, from [Link]

-

Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. (2011). PubMed. Retrieved January 30, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]

-

DFT analysis of substituent effects on electron-donating efficacy of pyridine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

A DFT Study on Nitro Derivatives of Pyridine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound | C6H7N3 | CID 202043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijera.com [ijera.com]

- 12. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3-Pyridinecarboxamidine: A Detailed Guide for Researchers

Introduction

3-Pyridinecarboxamidine, also known as nicotinamidine, is a significant heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its structural motif is present in a variety of pharmacologically active molecules, including anticoagulants, anti-inflammatory agents, and inhibitors of various enzymes. The synthesis of this compound is, therefore, of considerable interest to researchers in both academic and industrial settings. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound hydrochloride, starting from the readily available precursor, 3-cyanopyridine. The methodology is based on the well-established Pinner reaction, a classic and reliable method for the conversion of nitriles to amidines.

Chemical Overview and Strategy

The synthesis of this compound hydrochloride is achieved through a two-step process, as illustrated in the reaction scheme below. The first step involves the acid-catalyzed reaction of 3-cyanopyridine with ethanol to form the Pinner salt, ethyl 3-pyridinecarboximidate hydrochloride. In the second step, this intermediate is treated with ammonia to yield the final product, this compound hydrochloride.

Overall Reaction Scheme:

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride, which activates the carbon of the nitrile group towards nucleophilic attack by ethanol. This results in the formation of an imidate ester hydrochloride salt, commonly referred to as a Pinner salt. Subsequent treatment with ammonia leads to the displacement of the ethoxy group to form the more stable amidine hydrochloride.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 3-Cyanopyridine | ≥99% | Sigma-Aldrich |

| Anhydrous Ethanol | ≥99.5% | Merck |

| Hydrogen Chloride Gas | ≥99.9% | Airgas |

| Anhydrous Diethyl Ether | ≥99% | Fisher Scientific |

| Ammonia Gas | ≥99.9% | Airgas |

| Ammonium Carbonate | ACS Reagent | VWR |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Drying tube (filled with calcium chloride)

-

Büchner funnel and filter flask

-